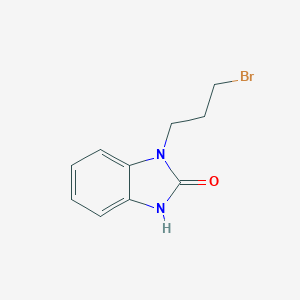
1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of benzimidazole with 1,3-dibromopropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions. For example, oxidation with agents like hydrogen peroxide can lead to the formation of N-oxides, while reduction with agents like sodium borohydride can reduce the imidazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures. This is often achieved using reagents like phosphorus oxychloride or sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with sodium azide would yield 1-(3-azidopropyl)-1H-benzo[d]imidazol-2(3H)-one.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored for drug development. It serves as a lead compound for designing new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes, receptors, or DNA, leading to various biological effects. For example, its antimicrobial activity may result from its ability to inhibit essential enzymes in microbial cells, disrupting their metabolic processes and leading to cell death.
The molecular pathways involved in its action depend on the specific biological target. For instance, in cancer cells, the compound may induce apoptosis by activating specific signaling pathways that lead to programmed cell death.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar compounds in the benzimidazole family, such as:
1-(3-Chloropropyl)-1H-benzo[d]imidazol-2(3H)-one: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activities.
1-(3-Iodopropyl)-1H-benzo[d]imidazol-2(3H)-one: Contains an iodine atom, which can influence its chemical properties and reactivity.
1-(3-Methylpropyl)-1H-benzo[d]imidazol-2(3H)-one: The presence of a methyl group instead of a halogen atom can significantly alter its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Propriétés
IUPAC Name |
3-(3-bromopropyl)-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFXOOPGLLIDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103784-04-9 |
Source


|
| Record name | 1-(3-bromopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

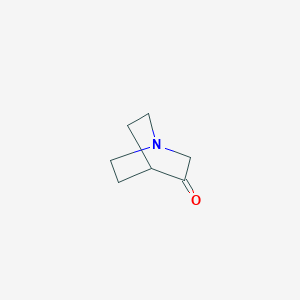
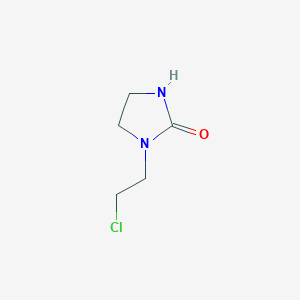

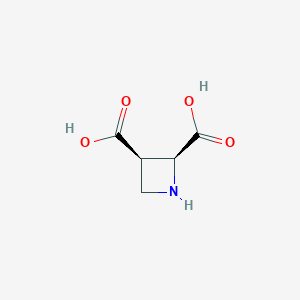

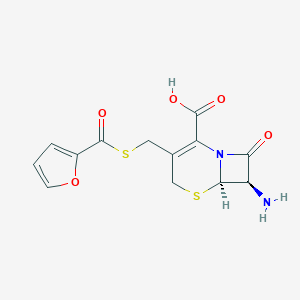

![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)
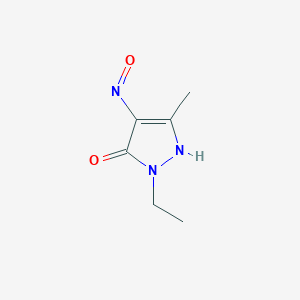

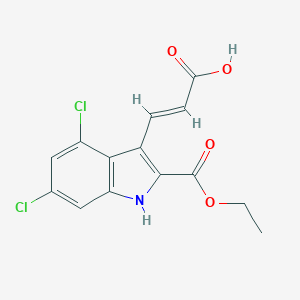
![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)
![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)
